5-methyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
5-methyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The structure of this compound consists of a pyrazolo[1,5-a]pyrimidine core with methyl and diphenyl substituents, which contribute to its unique chemical and biological characteristics .
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[1,5-a]pyrimidines, have been reported as potent inhibitors of mycobacterial atp synthase . ATP synthase is an enzyme that creates the energy storage molecule adenosine triphosphate (ATP). Inhibiting this enzyme can disrupt the energy production of the cell, leading to cell death.
Mode of Action
Based on the action of similar compounds, it can be inferred that it may inhibit atp synthase, thereby disrupting the energy production within the cell .
Biochemical Pathways
Given its potential role as an atp synthase inhibitor, it can be inferred that it may affect the atp synthesis pathway . This could lead to a decrease in ATP production, disrupting the energy balance within the cell and leading to cell death.
Pharmacokinetics
Similar compounds have shown good mouse/human liver microsomal stabilities , which could suggest a favorable bioavailability profile.
Result of Action
Based on the action of similar compounds, it can be inferred that it may lead to cell death by disrupting atp production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of 2-cyanopyrazolo[1,5-a]pyrimidine derivatives with various aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride . The reaction conditions often include refluxing in suitable solvents such as ethanol or methanol, with the use of catalysts like p-toluenesulfonic acid to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
5-methyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-methyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine include:
- 3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines
- 5-(2,3-dichlorophenyl)-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- 5-methyl-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl and diphenyl groups may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
5-methyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4/c1-14-12-18(22-16-10-6-3-7-11-16)23-19(21-14)17(13-20-23)15-8-4-2-5-9-15/h2-13,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIWVDOTLLTQBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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